molecular formula C7H5NO B1357203 Phenyl-d5 isocyanate CAS No. 83286-56-0

Phenyl-d5 isocyanate

Cat. No. B1357203
CAS RN: 83286-56-0
M. Wt: 124.15 g/mol
InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N
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Patent
US07423171B2

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co tBu Salen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
97.8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-].FC(F)(F)[CH2:12][OH:13].[C]=O.O=O>ClC1C=CC=CC=1Cl>[C:2]1([N:1]=[C:12]=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^3:15|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Co tBu Salen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.78 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
488 g
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Five
Name
Quantity
97.8 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
vigorous stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged
TEMPERATURE
Type
TEMPERATURE
Details
the total pressure is maintained constant at 40 bars
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained under constant
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the reactor is cooled to room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased to 180° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The vapors of TFE are separated
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07423171B2

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co tBu Salen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
97.8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-].FC(F)(F)[CH2:12][OH:13].[C]=O.O=O>ClC1C=CC=CC=1Cl>[C:2]1([N:1]=[C:12]=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^3:15|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Co tBu Salen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.78 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
488 g
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Five
Name
Quantity
97.8 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
vigorous stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged
TEMPERATURE
Type
TEMPERATURE
Details
the total pressure is maintained constant at 40 bars
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained under constant
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the reactor is cooled to room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased to 180° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The vapors of TFE are separated
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.